N-(Benzoylcarbamoyl)glycyl-L-leucine
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Overview
Description
N-(Benzoylcarbamoyl)glycyl-L-leucine is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoylcarbamoyl)glycyl-L-leucine typically involves the reaction of benzoyl chloride with glycyl-L-leucine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Benzoylcarbamoyl)glycyl-L-leucine undergoes various chemical reactions, including:
Common Reagents and Conditions
Cyclization: This reaction requires strong acids like sulfuric acid and is conducted at high temperatures.
Major Products
Hydrolysis: The major products are phthalic acid and leucine.
Cyclization: The major product is N-phthaloylleucine.
Scientific Research Applications
N-(Benzoylcarbamoyl)glycyl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: The compound is used in studies related to protein folding and stability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of more complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(Benzoylcarbamoyl)glycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes involved in peptide bond formation and hydrolysis. The compound can inhibit or enhance the activity of these enzymes, thereby affecting the overall biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(Benzoylcarbamoyl)glycyl-L-leucine is unique due to its benzoylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific scientific studies and applications .
Properties
CAS No. |
827613-08-1 |
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Molecular Formula |
C16H21N3O5 |
Molecular Weight |
335.35 g/mol |
IUPAC Name |
(2S)-2-[[2-(benzoylcarbamoylamino)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H21N3O5/c1-10(2)8-12(15(22)23)18-13(20)9-17-16(24)19-14(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,18,20)(H,22,23)(H2,17,19,21,24)/t12-/m0/s1 |
InChI Key |
ZTGGOQKVWNXBQM-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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